molecular formula C9H17NO B2356676 2-(Pyrrolidin-2-yl)cyclopentan-1-ol CAS No. 1559563-26-6

2-(Pyrrolidin-2-yl)cyclopentan-1-ol

Cat. No.: B2356676
CAS No.: 1559563-26-6
M. Wt: 155.241
InChI Key: YBUHNJVCTFHMMI-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are fundamental structural motifs in a vast number of pharmaceuticals and biologically active molecules. openmedicinalchemistryjournal.comijnrd.org In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain at least one nitrogen heterocycle. msesupplies.com Their prevalence stems from their ability to engage in various biological interactions, including hydrogen bonding, and to serve as rigid scaffolds for the precise spatial arrangement of functional groups. wisdomlib.orgfrontiersin.org

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a particularly prominent scaffold in medicinal chemistry. nih.govdntb.gov.uanih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets. nih.govdntb.gov.uanih.gov This stereochemical complexity, arising from the sp3-hybridized carbon atoms, enables the synthesis of diverse stereoisomers with distinct biological profiles. nih.govdntb.gov.uanih.gov The pyrrolidine nucleus is found in numerous natural products, alkaloids, and synthetic drugs, demonstrating its versatility and importance in drug discovery. frontiersin.org

Overview of Cyclopentane (B165970) Ring Systems in Organic Synthesis

The construction of cyclopentane rings can be challenging, yet numerous methods have been developed for their synthesis. baranlab.orgorganic-chemistry.org These carbocycles are found in a variety of biologically important molecules, including prostaglandins, which are lipid signaling molecules involved in physiological processes like inflammation. fiveable.me The unique geometry of the cyclopentane ring is essential for the specific binding and activity of these molecules. fiveable.me

Rationale for Research Focus on Hybrid Pyrrolidinyl-Cyclopentanol Architectures

The combination of a pyrrolidine ring and a cyclopentanol (B49286) moiety into a single hybrid structure, such as 2-(Pyrrolidin-2-yl)cyclopentan-1-ol, presents an intriguing area of chemical research. This molecular design brings together the key features of both scaffolds: the nitrogen atom and stereochemical richness of the pyrrolidine ring, and the defined carbocyclic framework of the cyclopentane ring.

The rationale for investigating such hybrid architectures is multifaceted. The juxtaposition of the basic nitrogen of the pyrrolidine and the hydroxyl group of the cyclopentanol creates a 1,2-aminoalcohol motif, a common pharmacophore in many biologically active compounds. The stereochemical possibilities are significantly increased in these hybrid systems, with multiple chiral centers on both rings. This allows for the generation of a library of stereoisomers, each with potentially unique biological activities and properties.

Furthermore, the synthesis of these hybrid molecules presents interesting challenges and opportunities in organic synthesis. Developing stereoselective methods to control the relative and absolute configuration of the chiral centers is a key objective for synthetic chemists. The resulting compounds can serve as valuable intermediates for the synthesis of more complex molecules or be screened for their own inherent biological activities. The exploration of pyrrolidinyl-cyclopentanol architectures is therefore driven by the potential to discover novel compounds with unique three-dimensional structures and promising applications in various areas of chemical science.

Chemical Properties and Synthesis of this compound

The compound this compound possesses a unique molecular structure that dictates its chemical properties and reactivity. Understanding these characteristics is essential for its potential applications in various chemical syntheses.

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of both the pyrrolidine and cyclopentanol rings.

PropertyValue
Molecular Formula C9H17NO
Monoisotopic Mass 155.1310 g/mol
Predicted XlogP 0.8

Data sourced from PubChem. uni.lu

The presence of the hydroxyl (-OH) and the secondary amine (-NH-) groups allows for both hydrogen bond donation and acceptance, suggesting potential solubility in polar solvents. The XlogP value indicates a relatively low lipophilicity.

Synthetic Approaches

The synthesis of pyrrolidine derivatives often involves multi-step procedures. One common strategy for creating the pyrrolidine ring is through the ammonolysis of γ-butyrolactone. chemicalbook.com For instance, 2-pyrrolidone, a related five-membered lactam, is produced industrially by reacting γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. wikipedia.org This resulting 2-pyrrolidone can then be reduced to form the pyrrolidine ring. chemicalbook.com

Another approach involves the use of erythruronolactone and an amine to produce pyrrolidin-2-ones, which can be further modified. researchgate.net The synthesis of the cyclopentane portion can be achieved through various ring-forming reactions known in organic synthesis. organic-chemistry.org The coupling of a pre-formed pyrrolidine derivative with a cyclopentanone (B42830) or a related precursor would be a logical, though potentially complex, route to this compound. The stereochemical control during such a synthesis would be a critical aspect to consider, as multiple stereoisomers are possible.

Research Findings and Potential Applications

While specific research findings on this compound are not extensively detailed in publicly available literature, the broader classes of compounds to which it belongs, namely pyrrolidines and amino alcohols, have been the subject of significant investigation.

Role as a Chiral Ligand and Catalyst

The structural features of this compound, particularly the presence of a chiral 1,2-aminoalcohol motif, make it a potential candidate as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction.

Intermediate in Organic Synthesis

Given its bifunctional nature, containing both an amine and an alcohol, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The amine can be acylated, alkylated, or used in the formation of amides, while the alcohol can be oxidized, esterified, or converted into other functional groups. This dual reactivity allows for the elaboration of the molecular scaffold in multiple directions, leading to a diverse range of potential products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-2-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-1-3-7(9)8-4-2-6-10-8/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUHNJVCTFHMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Aspects and Chiral Synthesis of 2 Pyrrolidin 2 Yl Cyclopentan 1 Ol

Diastereoselectivity in Synthetic Routes

The synthesis of complex molecules like 2-(pyrrolidin-2-yl)cyclopentan-1-ol, which contains multiple stereocenters, requires careful control of diastereoselectivity. Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. In the context of pyrrolidine-containing compounds, cycloaddition reactions are a powerful tool for establishing the relative stereochemistry of the newly formed chiral centers.

One of the most effective methods for constructing the pyrrolidine (B122466) ring is the 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net These reactions can be designed to proceed in a highly diastereoselective manner, allowing for the creation of complex heterocyclic systems with up to seven stereocenters in a single step. researchgate.net The stereochemical outcome at positions 3 and 4 of the pyrrolidine ring is directly correlated with the geometry of the starting dipolarophile, leading to either cis- or trans-substituted products. nih.gov For instance, sequential inter- and intramolecular [3+2] cycloadditions of azomethine ylides have been developed for the one-pot, diastereoselective synthesis of highly condensed heterocyclic systems containing a pyrrolidine ring. researchgate.net

Another approach involves multicomponent reactions, such as the Ugi reaction, followed by a series of cyclizations. For example, a sequence involving an Ugi reaction, nucleophilic substitution, and N-acylation has been used to produce pyrrolopiperazine-2,6-diones with complete diastereoselectivity. nih.gov Although this specific product is not this compound, the principle demonstrates how sequential reactions can be orchestrated to control the formation of a specific diastereomer. In some cases, however, initial cyclization steps may yield poor diastereoselectivity, which can sometimes be improved through subsequent reaction conditions or purification. nih.gov Computational studies, such as those using Molecular Electron Density Theory (MEDT), can provide insights into the reaction mechanisms and help rationalize the observed high diastereoselectivity in cycloaddition reactions leading to pyrrolidine-based systems. researchgate.net

Enantioselectivity in Synthetic Routes

Achieving enantioselectivity—the preferential formation of one enantiomer over its mirror image—is a cornerstone of modern organic synthesis, particularly for biologically active compounds where different enantiomers can have vastly different effects. nih.govmdpi.com For the synthesis of chiral this compound, several strategies can be employed, including kinetic resolution, the use of chiral auxiliaries, and asymmetric catalysis.

Kinetic Resolution Strategies

Kinetic resolution is a widely used method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess.

Enzymatic kinetic resolution is a particularly powerful technique. Lipases are frequently used enzymes that can catalyze acyl transfer reactions with high enantioselectivity. mdpi.com For a molecule like this compound, which is an amino alcohol, this approach is highly relevant. A double enzymatic kinetic resolution (DEKR) can even be used to resolve two racemic compounds simultaneously, such as a racemic alcohol and a racemic acyl donor. mdpi.com In one study, the alcoholysis of racemic methyl 1-phenylethyl carbonate with racemic 2-hexanol, catalyzed by an immobilized lipase, demonstrated this principle, yielding enantioenriched products. mdpi.com This strategy could theoretically be applied to resolve a racemic mixture of this compound.

Similarly, the kinetic resolution of racemic 4-hydroxy-cyclopentenone, a potential precursor to the cyclopentanol (B49286) portion of the target molecule, has been successfully achieved using various lipases. researchgate.net Ketoreductases and alcohol dehydrogenases are other classes of enzymes used for the kinetic resolution of cyclic ketones, which are precursors to cyclic alcohols. nih.gov Beyond enzymatic methods, kinetic resolution can also be achieved using chiral metal catalysts. For example, gold-catalyzed cycloaddition reactions have been shown to facilitate highly efficient kinetic resolution of certain substrates, achieving selectivity factors (s) up to 747. rsc.org

Table 1: Examples of Double Enzymatic Kinetic Resolution (DEKR) of Racemic Alcohols and Carbonates (This table is illustrative of the kinetic resolution principle and uses data for analogous compounds.)

Racemic Carbonate (Acyl Donor)Racemic Alcohol (Acyl Acceptor)EnzymeProduct (S)-Carbonate eeProduct (R)-Alcohol eeReference
Methyl 1-phenylethyl carbonate2-HexanolNovozym 43589%90% mdpi.com
Methyl 1-phenylethyl carbonate1-PhenylethanolNovozym 43589%90% mdpi.com
Methyl 2-phenylprop-1-yl carbonate1-PhenylethanolNovozym 435Not specified(S)-alcohol obtained mdpi.com

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed, having served its purpose. This is a classic and reliable strategy in asymmetric synthesis.

Evans oxazolidinones are a prominent example of chiral auxiliaries, often used to direct asymmetric aldol (B89426) reactions. mdpi.com In a potential synthesis of this compound, a chiral auxiliary could be attached to a precursor of either the pyrrolidine or the cyclopentane (B165970) ring. For example, an N-acylpyrrolidine derivative equipped with a chiral auxiliary could undergo a diastereoselective reaction, such as alkylation or an aldol condensation, to set a stereocenter. Theoretical studies have been used to rationalize the diastereoselectivity observed in radical additions to amides derived from chiral 2,5-disubstituted pyrrolidines, which act as auxiliaries. researchgate.net These studies show that steric effects are the primary determinants of selectivity. researchgate.net Similarly, a chiral auxiliary like trans-2-phenyl-1-cyclohexanol (B1200244) could be used to control the stereochemistry of reactions forming the cyclopentane ring. wikipedia.org

Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. nih.gov This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. The catalyst typically consists of a metal center coordinated to a chiral ligand.

For the synthesis of the pyrrolidine moiety, biocatalysis with enzymes like transaminases has emerged as a powerful method. researchgate.netnih.gov Transaminases can convert a prochiral ketone into a chiral amine with very high enantiomeric excess (ee). nih.gov By starting with an appropriate ω-chloroketone, a transaminase can catalyze the formation of a chiral amino group, which then undergoes spontaneous intramolecular cyclization to yield a 2-substituted pyrrolidine. researchgate.netnih.gov Critically, by selecting either an (R)-selective or (S)-selective transaminase, both enantiomers of the final product can be accessed. nih.gov

For the cyclopentane portion, chiral cyclopentenones can be synthesized via enantioselective Nazarov cyclizations, which can be cooperatively catalyzed by a Lewis acid and a chiral Brønsted acid. researchgate.net Another powerful method is the rhodium-catalyzed [5+2] cycloaddition, which can be rendered highly enantioselective by using chiral phosphine (B1218219) ligands such as (R)-BINAP, achieving enantiomeric excesses of ≥95% for certain systems. researchgate.net

Table 2: Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines Using Transaminases (This table is illustrative of the asymmetric catalysis principle and uses data for analogous compounds.)

Substrate (ω-chloroketone)Enzyme (Transaminase)Product EnantiomerYield (HPLC)Enantiomeric Excess (ee)Reference
5-Chloro-1-phenylpentan-1-oneATA-117-Rd6(S)-2-Phenylpyrrolidine90%>99.5% nih.gov
5-Chloro-1-phenylpentan-1-onePjSTA-R6-8(R)-2-Phenylpyrrolidine77%>99.5% researchgate.net
5-Chloro-1-(p-tolyl)pentan-1-oneATA-117-Rd6(S)-2-(p-Tolyl)pyrrolidine88%>99.5% nih.gov
5-Chloro-1-(4-methoxyphenyl)pentan-1-oneATA-117-Rd6(S)-2-(4-Methoxyphenyl)pyrrolidine86%>99.5% nih.gov

Stereochemical Purity and Determination (e.g., HPLC methods)

Determining the stereochemical purity (both diastereomeric ratio and enantiomeric excess) of the synthesized this compound is a critical step. The most common technique for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). researchgate.netnih.govwhiterose.ac.uk Chiral HPLC separates the different stereoisomers, allowing for their quantification. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram. nih.gov

In addition to HPLC, other analytical methods can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating or derivatizing agents, can be used to determine diastereomeric and enantiomeric purity. For absolute configuration determination, X-ray crystallography remains the definitive method, provided that suitable single crystals can be grown. mdpi.com A powerful chiroptical spectroscopy technique, Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, can also be used. By comparing the experimental VCD spectrum to spectra calculated using quantum chemical methods, the absolute configuration of a chiral molecule in solution can be determined without the need for crystallization. mdpi.com

Influence of Stereochemistry on Molecular Recognition and Biological Activity

The three-dimensional structure of a molecule is paramount to its biological function, as interactions with biological targets like enzymes and receptors are highly specific. mdpi.comnih.gov The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, and its non-planar, puckered conformation allows it to explore three-dimensional space effectively. nih.gov The stereochemistry of substituents on the pyrrolidine ring dramatically influences this conformation and, consequently, its pharmacological efficacy. nih.gov

It is well-established that different stereoisomers of a drug can exhibit vastly different pharmacokinetic and pharmacodynamic profiles. mdpi.com In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.govnih.gov For example, in a study of 3-Br-acivicin isomers, only the compounds with the natural (5S, αS) configuration showed significant antiplasmodial activity. nih.gov This suggests that a stereoselective uptake mechanism, likely an L-amino acid transport system, is responsible for the enhanced biological activity of that specific stereoisomer. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 2-(Pyrrolidin-2-yl)cyclopentan-1-ol in solution. A suite of 1D and 2D NMR experiments is employed to assign all proton and carbon signals, confirm the connectivity between the two ring systems, and probe the compound's conformational landscape.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial data on the number and electronic environment of the protons and carbons, respectively. In ¹H NMR, the chemical shifts are influenced by neighboring functional groups. For instance, the proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear downfield, typically in the range of 3.5-4.5 ppm. chegg.comchemicalbook.com The protons on the pyrrolidine (B122466) ring adjacent to the nitrogen atom (H-2' and H-5') would also be shifted downfield. chemicalbook.com

The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule. The carbon attached to the hydroxyl group (C-1) and the carbons of the pyrrolidine ring bonded to nitrogen (C-2' and C-5') are characteristically shifted to lower fields (higher ppm values). libretexts.orgoregonstate.educhemicalbook.com

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. columbia.edulibretexts.org This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. libretexts.orgcolumbia.edu It is instrumental in confirming the connectivity between the cyclopentanol (B49286) and pyrrolidine rings by showing a correlation between the proton at C-2 and carbons C-1' and C-5' of the cyclopentane (B165970) ring, and vice-versa.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.nethuji.ac.il ROESY is vital for determining the relative stereochemistry at the chiral centers by observing nuclear Overhauser effects (NOEs) between specific protons on the two rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges based on typical values for cyclopentanol and 2-substituted pyrrolidine fragments. Actual values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (Proton to Carbon)
C-1 (CH-OH)3.5 - 4.570 - 80C-2, C-5, C-2'
C-2 (CH)1.8 - 2.545 - 55C-1, C-3, C-2', C-5'
C-3, C-4, C-5 (CH₂)1.4 - 1.920 - 40Adjacent carbons
C-2' (CH)2.8 - 3.560 - 70C-3', C-5', C-1, C-2
C-3', C-4' (CH₂)1.6 - 2.225 - 35Adjacent carbons
C-5' (CH₂)2.9 - 3.645 - 55C-4', C-2'
N-H1.0 - 3.0 (broad)N/AC-2', C-5'
O-H1.5 - 4.0 (broad)N/AC-1

Both the cyclopentane and pyrrolidine rings are conformationally flexible. The five-membered cyclopentane ring typically adopts non-planar envelope or twist conformations to minimize steric strain. nih.gov Similarly, the pyrrolidine ring undergoes puckering, resulting in various envelope and twist forms. rsc.org

The relative orientation of the two rings and the conformation of each ring in this compound are determined by analyzing ³J(HH) coupling constants from high-resolution ¹H NMR spectra and through-space correlations from ROESY experiments. researchgate.netnih.gov For example, the magnitude of the coupling constants between adjacent protons on the cyclopentane ring can help define the dihedral angles and thus the ring's pucker. nih.gov ROESY data can distinguish between conformers by showing which protons are on the same face of a ring or how the two rings are spatially oriented relative to each other.

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent molecular processes such as ring inversions or restricted rotation around the C2-C2' bond. Saturated five-membered rings like pyrrolidine are known to undergo rapid inversion between different puckered conformations. rsc.orgrsc.orgsemanticscholar.org

At room temperature, this inversion may be fast on the NMR timescale, resulting in averaged signals for the ring protons. However, by lowering the temperature, this process can be slowed down. If the energy barrier is sufficiently high, the exchange may become slow on the NMR timescale, leading to the decoalescence of signals. At this point, separate signals for the protons in each distinct conformation can be observed. Line shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (rotational or inversional barrier) for the dynamic process. rsc.org

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for this compound in the solid state. This powerful technique maps the precise positions of atoms in the crystal lattice, revealing unambiguous details about stereochemistry, bond lengths, bond angles, and intermolecular interactions.

The compound this compound has at least three stereocenters: C-1 and C-2 on the cyclopentane ring, and C-2' on the pyrrolidine ring. X-ray crystallography is the gold standard for determining the relative configuration of these chiral centers. The resulting 3D model clearly shows the spatial arrangement of the substituents on both rings (e.g., whether the pyrrolidine group and the hydroxyl group are cis or trans on the cyclopentane ring).

Determining the absolute configuration (the actual R/S designation at each chiral center) is also possible. researchgate.net If the crystallization is performed on an enantiomerically pure sample obtained from a chiral synthesis or separation, the absolute structure can often be determined using anomalous dispersion effects, especially if the crystal is derivatized with a heavier atom. nih.gov

The presence of both a hydroxyl (-OH) group and a secondary amine (-NH) group makes this compound an excellent candidate for forming extensive hydrogen bond networks. Both the -OH and -NH groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. nih.goviucr.orgresearchgate.net

In the crystal lattice, these functional groups engage in intermolecular hydrogen bonds, linking molecules together to form complex one-, two-, or three-dimensional architectures. nih.goviucr.org The analysis of the crystal structure reveals the specific patterns and geometries of these interactions, which are fundamental to the stability and properties of the crystalline solid. Common hydrogen bond motifs in amino alcohols include chains and rings connecting the amine and alcohol functionalities of adjacent molecules. iucr.orguni-lj.si

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound This interactive table summarizes the likely hydrogen bond donor and acceptor pairs that stabilize the crystal structure.

Donor GroupAcceptor AtomType of InteractionExpected Resulting Motif
O-HOxygen (O)IntermolecularChains or dimers
O-HNitrogen (N)IntermolecularChains or sheets
N-HOxygen (O)IntermolecularChains or sheets
N-HNitrogen (N)IntermolecularDimers or chains

Vibrational Spectroscopy (FTIR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. By probing the vibrational modes of its constituent functional groups, these methods provide a detailed fingerprint of the molecule's architecture. The spectrum of this compound is characterized by the distinct vibrations of its hydroxyl, amine, and aliphatic cyclic systems.

The most prominent feature in the FTIR spectrum is expected to be a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. This broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amine in the pyrrolidine ring typically appears in a similar region, around 3350-3310 cm⁻¹, often as a weaker and sharper band compared to the O-H stretch.

The aliphatic C-H stretching vibrations from both the cyclopentane and pyrrolidine rings are anticipated to produce strong peaks in the 3000-2850 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected to give rise to a strong band in the 1100-1050 cm⁻¹ region. Furthermore, the C-N stretching of the pyrrolidine ring should be observable in the 1250-1020 cm⁻¹ range. N-H bending vibrations typically appear around 1650-1580 cm⁻¹.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The C-C ring stretching and CH₂ scissoring and twisting modes of the cyclopentane and pyrrolidine rings are expected to be well-defined in the Raman spectrum, typically appearing in the 1480-1440 cm⁻¹ and lower wavenumber regions.

Table 1: Predicted Vibrational Frequencies for this compound This table is based on characteristic vibrational frequencies for the compound's functional groups.

Functional Group Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H (Alcohol)Stretching3400-3200WeakStrong, Broad
N-H (Amine)Stretching3350-3310ModerateModerate, Sharp
C-H (Aliphatic)Stretching3000-28503000-2850Strong
N-H (Amine)Bending1650-1580WeakModerate
CH₂Scissoring1480-14401480-1440Moderate
C-O (Alcohol)Stretching1100-1050WeakStrong
C-N (Amine)Stretching1250-1020ModerateModerate
C-CRing StretchingFingerprint RegionFingerprint RegionModerate-Strong

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC/MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and exploring the fragmentation patterns of this compound, thereby confirming its structure. Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC/MS) provide complementary information.

Under ESI conditions, which are considered soft ionization, the compound is expected to be readily detected in positive ion mode. The most prominent ion would be the protonated molecule, [M+H]⁺. Public chemical databases predict a monoisotopic mass of 155.1310 Da for the neutral molecule, leading to an expected m/z of 156.1383 for the [M+H]⁺ ion. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 178.1202) and the potassium adduct [M+K]⁺ (m/z 194.0942), may also be observed depending on the solvent system used. uni.lu A common fragment ion observed in ESI-MS is due to the loss of a water molecule from the protonated species, [M+H-H₂O]⁺, which would appear at m/z 138.1283. uni.lu

GC/MS analysis, which typically employs harsher Electron Ionization (EI), provides detailed structural information through characteristic fragmentation patterns. The molecular ion peak ([M]⁺) at m/z 155 is expected. The fragmentation is likely initiated by the cleavage of the C-C bond between the two rings or by ring-opening of either the cyclopentane or pyrrolidine moiety. A common fragmentation pathway for cyclopentanol involves the loss of water, and for pyrrolidine derivatives, the loss of an ethylene (B1197577) molecule (28 Da) after ring opening is characteristic. Cleavage adjacent to the nitrogen atom is also highly probable, leading to the formation of a stable pyrrolidinium (B1226570) cation or related fragments. The base peak in the EI spectrum of cyclopentane itself is often m/z 42, corresponding to the [C₃H₆]⁺ ion, which could also be a potential fragment here after ring cleavage and rearrangement. docbrown.info

Table 2: Predicted ESI-MS Adducts and Fragments for this compound Data sourced from PubChem predictions. uni.lu

Adduct/Fragment Formula Predicted m/z Ion Type
[M]⁺C₉H₁₇NO155.1305Molecular Ion
[M+H]⁺C₉H₁₈NO⁺156.1383Protonated Molecule
[M+Na]⁺C₉H₁₇NNaO⁺178.1202Sodium Adduct
[M+K]⁺C₉H₁₇KNO⁺194.0942Potassium Adduct
[M+H-H₂O]⁺C₉H₁₆N⁺138.1283Fragment (Loss of Water)

Computational Chemistry and Theoretical Studies of 2 Pyrrolidin 2 Yl Cyclopentan 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, balancing accuracy with computational cost, making it suitable for a wide range of molecular studies.

Geometry Optimization and Energetics of Conformations

A crucial first step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum, as well as other stable, low-energy conformations. For 2-(Pyrrolidin-2-yl)cyclopentan-1-ol, this would involve exploring the various ways the pyrrolidine (B122466) and cyclopentane (B165970) rings can be arranged relative to each other and the different puckering conformations of each ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecular structure. For this compound, predicting Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms would be particularly valuable. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with an experimentally obtained one is a powerful method for structural verification. The accuracy of these predictions can be enhanced by considering a Boltzmann-weighted average of the chemical shifts for all significant low-energy conformations.

Vibrational Analysis and Spectral Assignment

Vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of molecular vibrations. These correspond to the peaks observed in an infrared (IR) and Raman spectrum. For this compound, this analysis would help to assign specific vibrational modes to the functional groups present, such as the O-H stretch of the alcohol, the N-H stretch of the pyrrolidine, and various C-H and C-C stretching and bending modes of the rings. This provides a detailed fingerprint of the molecule's vibrational properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). An FMO analysis of this compound would involve visualizing these orbitals and calculating their energy levels. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and chemical reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule with two rings like this compound, this analysis is complex but essential for understanding its properties.

An energy landscape is a map that plots the potential energy of a molecule as a function of its conformational coordinates. By exploring this landscape, researchers can identify the most stable conformations (energy minima) and the energy barriers between them (transition states).

Pseudorotation of Pyrrolidine and Cyclopentane Rings

Both pyrrolidine and cyclopentane rings are not planar. They adopt puckered conformations to relieve ring strain, and these conformations are highly flexible. This dynamic behavior is often described by a concept called pseudorotation.

For the cyclopentane ring, the puckering travels around the ring in a wave-like motion, passing through various "envelope" and "twist" conformations. Similarly, the pyrrolidine ring also undergoes pseudorotation. In this compound, the pseudorotation of one ring would be coupled with the other, leading to a highly complex and dynamic conformational behavior. A detailed computational study would be required to map the energy landscape of this coupled pseudorotation and to understand the preferred conformational states of the molecule.

Intramolecular Hydrogen Bonding Effects on Conformation

An intramolecular hydrogen bond (IMHB) is a non-covalent interaction that occurs between a hydrogen bond donor and a hydrogen bond acceptor within the same molecule. In this compound, the structural arrangement allows for the potential formation of an IMHB between the hydroxyl (-OH) group on the cyclopentanol (B49286) ring and the nitrogen atom of the pyrrolidine ring. The hydroxyl group acts as the hydrogen bond donor, while the lone pair of electrons on the basic nitrogen atom serves as the hydrogen bond acceptor.

The formation of such a bond has a significant influence on the molecule's three-dimensional conformation. It can lock the molecule into a more rigid, "closed" or "folded" conformation, which can impact its physicochemical properties and biological activity. Theoretical studies on analogous amino alcohols have shown that the strength of this O-H···N interaction is a key determinant of the conformational equilibrium. arxiv.orgarxiv.orgpsu.edu Computational methods such as Density Functional Theory (DFT) and ab initio calculations are used to model these interactions, predict their strength, and determine the most stable conformers. nih.gov For this compound, a theoretical IMHB would constrain the relative orientations of the cyclopentane and pyrrolidine rings.

Table 1: Conceptual Intramolecular Hydrogen Bond in this compound

Hydrogen Bond DonorHydrogen Bond AcceptorResulting InteractionPredicted Conformational Effect
Hydroxyl Group (-OH) on CyclopentanolNitrogen Atom (N) on PyrrolidineO-H···NStabilizes a folded conformation, reducing the distance between the two ring systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information on the conformational dynamics, stability, and solvent interactions of a molecule like this compound.

An MD simulation of this compound would typically involve placing the molecule in a simulated aqueous environment to mimic physiological conditions. Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of the molecule is tracked, revealing how it flexes, rotates, and interacts with its surroundings. Key parameters analyzed from an MD trajectory include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. A stable RMSD suggests the molecule has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Represents the compactness of the molecule's structure over time. Changes in Rg can signify conformational opening or closing.

Hydrogen Bond Analysis: Tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds throughout the simulation.

While specific MD studies on this compound are not available, this technique would be invaluable for understanding how the intramolecular hydrogen bond behaves in a dynamic environment and for exploring the full range of accessible conformations.

Table 2: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation

Simulation ParameterInformation GainedHypothetical Observation for this compound
RMSDOverall structural stabilityThe system reaches equilibrium after a few nanoseconds with low RMSD values, indicating a stable conformation.
RMSFFlexibility of specific molecular regionsHigher fluctuations might be observed in the pyrrolidine ring compared to the more constrained cyclopentanol ring.
Intramolecular H-Bond OccupancyPersistence of the internal hydrogen bondA high percentage of occupancy would confirm the stability of the O-H···N bond in a dynamic, solvated state.

Molecular Docking and Ligand-Target Interactions (Computational Aspects)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

For this compound, a molecular docking study would require a specific protein target to be identified. The docking process would then involve:

Preparing the 3D structure of the ligand (this compound) and the receptor.

Defining a binding site or "active site" on the receptor.

Using a scoring function to systematically place the ligand in the binding site in various orientations and conformations, calculating the most favorable interactions.

The output of a docking simulation is typically a binding affinity score (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. The simulation also provides a visual model of the binding pose, showing specific interactions like hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and the protein's amino acid residues. nih.govscispace.com

Although no specific docking studies featuring this compound have been published, its functional groups suggest potential interactions. The hydroxyl group could act as a hydrogen bond donor or acceptor, the pyrrolidine nitrogen as a hydrogen bond acceptor or, if protonated, a donor, and the aliphatic rings could participate in hydrophobic interactions.

Table 3: Hypothetical Ligand-Target Interactions for this compound from a Docking Study

Ligand Functional GroupPotential Interaction TypeExample Interacting Amino Acid Residue
Hydroxyl (-OH)Hydrogen BondAspartic Acid, Glutamic Acid, Serine
Pyrrolidine Nitrogen (N)Hydrogen BondAsparagine, Glutamine, Tyrosine
Cyclopentane/Pyrrolidine RingsHydrophobic/Van der WaalsLeucine, Valine, Phenylalanine

Reaction Mechanisms Involving 2 Pyrrolidin 2 Yl Cyclopentan 1 Ol

Mechanistic Investigations of Synthesis Reactions

The synthesis of 2-(pyrrolidin-2-yl)cyclopentan-1-ol and its derivatives can be achieved through various synthetic routes, each with its own mechanistic nuances. A common approach involves the coupling of a pyrrolidine (B122466) precursor with a cyclopentane (B165970) moiety. Mechanistic studies have focused on understanding the stereochemical control, the role of catalysts, and the formation of by-products.

Stereochemical Controlling Steps

The stereochemistry of this compound is a critical aspect, as the relative orientation of the hydroxyl and pyrrolidinyl groups significantly influences its properties and applications. The formation of specific stereoisomers is often dictated by the reaction mechanism.

In syntheses involving the reduction of a ketone precursor, such as 2-(pyrrolidin-2-yl)cyclopentanone, the stereochemical outcome at the newly formed hydroxyl center is determined by the facial selectivity of the hydride attack. The approach of the reducing agent is often directed by the existing stereocenter on the pyrrolidine ring. The steric bulk of the pyrrolidine substituent can block one face of the cyclopentanone (B42830) ring, leading to the preferential formation of one diastereomer.

For instance, in catalytic hydrogenations, the substrate adsorbs onto the catalyst surface. The pyrrolidine group's orientation relative to the cyclopentanone ring will determine which face is exposed to the catalyst, thereby controlling the stereochemistry of the resulting alcohol.

Another key stereochemical controlling step arises in cycloaddition reactions used to construct the pyrrolidine ring. For example, [3+2] cycloadditions of azomethine ylides with cyclopentene (B43876) derivatives can be highly stereoselective. The stereochemistry of the starting materials and the concerted nature of the cycloaddition dictate the relative stereochemistry of the substituents on the newly formed pyrrolidine ring.

Role of Catalysts and Reagents

Catalysts and reagents play a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and stereoselectivity.

Catalysts in Reductive Amination: One synthetic strategy involves the reductive amination of a cyclopentanone derivative with a proline-derived amine. In these reactions, catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are often employed for the hydrogenation of the intermediate imine or enamine. The catalyst surface provides a site for the reaction to occur and can influence the stereochemical outcome, as mentioned earlier.

Lewis Acid Catalysis: In reactions involving the opening of a cyclopropane (B1198618) ring with an amine, Lewis acids like nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂·6H₂O) have been shown to be effective. mdpi.com The Lewis acid activates the cyclopropane ring towards nucleophilic attack by the amine, facilitating the formation of the carbon-nitrogen bond.

Organocatalysis: Pyrrolidine itself can act as an organocatalyst in certain reactions. For instance, in the reaction of cyclopentadiene (B3395910) with α,β-unsaturated carbonyl compounds, pyrrolidine catalyzes the reaction by forming an iminium ion intermediate. nih.gov This activation allows for subsequent Michael addition or 1,2-addition reactions.

A summary of catalysts and reagents and their roles is presented in the table below.

Catalyst/ReagentReaction TypeRole
Palladium on Carbon (Pd/C)Reductive Amination/HydrogenationCatalyzes the addition of hydrogen across a double bond.
Platinum Oxide (PtO₂)Reductive Amination/HydrogenationSimilar to Pd/C, acts as a hydrogenation catalyst.
Nickel(II) Perchlorate (Ni(ClO₄)₂)Cyclopropane Ring OpeningLewis acid that activates the cyclopropane for nucleophilic attack.
PyrrolidineMichael Addition/Aldol (B89426) ReactionsActs as an organocatalyst by forming nucleophilic enamines or electrophilic iminium ions.

Competing Reaction Pathways and By-product Formation

During the synthesis of this compound, several competing reaction pathways can lead to the formation of undesired by-products. Understanding and controlling these pathways is essential for optimizing the yield of the desired product.

Over-reduction: In syntheses involving the reduction of a carbonyl group, over-reduction can be a competing pathway. For example, if the pyrrolidine ring itself contains reducible functional groups, these may also be reduced under the reaction conditions.

Epimerization: The stereocenters in the molecule can be susceptible to epimerization, particularly under harsh reaction conditions (e.g., strong acid or base). This can lead to a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.

Ring-Opening of Pyrrolidine: Under certain conditions, the pyrrolidine ring itself can undergo cleavage. For instance, strong reducing agents or certain catalytic systems might lead to the opening of the five-membered ring.

Elimination Reactions: The hydroxyl group of the product can undergo elimination to form an alkene, especially in the presence of acid and heat. This is a common side reaction that can reduce the yield of the desired alcohol.

Transformation Reactions and Functional Group Interconversions

The this compound scaffold allows for a variety of transformation reactions and functional group interconversions, enabling the synthesis of a diverse range of derivatives.

Oxidation of the Alcohol: The secondary alcohol group can be oxidized to the corresponding ketone, 2-(pyrrolidin-2-yl)cyclopentanone, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent. Etherification can be performed using Williamson ether synthesis, for example, by deprotonating the alcohol with a strong base to form an alkoxide, which then reacts with an alkyl halide.

N-Functionalization of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring is a key site for functionalization. It can undergo acylation, alkylation, or arylation to introduce a wide range of substituents. For instance, acylation with an acid chloride or anhydride (B1165640) yields the corresponding N-acyl derivative. Reductive amination with an aldehyde or ketone can be used to introduce N-alkyl groups.

Dehydration: As mentioned previously, the alcohol can undergo dehydration to form an alkene. This reaction can be controlled to selectively produce different isomers of the resulting cyclopentene derivative depending on the reaction conditions and the stereochemistry of the starting alcohol.

A summary of these transformations is provided in the table below.

Starting Functional GroupReagent(s)Resulting Functional Group
Secondary AlcoholPCC, Swern Oxidation, Dess-Martin PeriodinaneKetone
Secondary AlcoholAcyl Chloride, Carboxylic Acid/Coupling AgentEster
Secondary AlcoholNaH, Alkyl HalideEther
Secondary AmineAcid Chloride, AnhydrideN-Amide
Secondary AmineAldehyde/Ketone, Reducing AgentN-Alkyl
Secondary AlcoholStrong Acid, HeatAlkene

Acid-Base Chemistry and Protonation States

The presence of both a basic secondary amine in the pyrrolidine ring and a weakly acidic hydroxyl group gives this compound interesting acid-base properties. The protonation state of the molecule can be controlled by adjusting the pH of the solution.

Protonation of the Amine: The nitrogen atom of the pyrrolidine ring is the most basic site in the molecule. In acidic conditions, it will be readily protonated to form a pyrrolidinium (B1226570) ion. The pKa of the conjugate acid of a typical pyrrolidine is around 11.3, indicating that the amine is a relatively strong base.

Deprotonation of the Alcohol: The hydroxyl group is a weak acid. In the presence of a strong base, it can be deprotonated to form an alkoxide ion. The pKa of a typical secondary alcohol is around 16-18. Therefore, a very strong base is required to achieve significant deprotonation.

The different possible protonation states of this compound are illustrated below:

Cationic Form (Low pH): The pyrrolidine nitrogen is protonated, and the hydroxyl group is in its neutral form.

Neutral Form (Intermediate pH): Both the pyrrolidine nitrogen and the hydroxyl group are in their neutral forms.

Anionic Form (High pH): The hydroxyl group is deprotonated to an alkoxide, and the pyrrolidine nitrogen is in its neutral form.

The specific pH at which these different species predominate will depend on the exact pKa values of the functional groups in the molecule. This acid-base behavior is crucial for its handling, purification (e.g., via acid-base extraction), and reactivity in various chemical transformations.

Chemical Derivatization and Analog Development

Synthesis of Substituted 2-(Pyrrolidin-2-yl)cyclopentan-1-ol Derivatives

The synthesis of substituted derivatives of the parent compound can be achieved by modifying either the pyrrolidine (B122466) or the cyclopentane (B165970) ring. Standard organic synthesis techniques allow for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships.

A primary site for derivatization is the secondary amine of the pyrrolidine ring. N-alkylation or N-acylation reactions are common strategies to introduce new functional groups. For instance, reaction with various alkyl halides or acyl chlorides can yield a library of N-substituted analogs. nih.gov Similarly, reductive amination provides another route to N-alkylation.

Substitutions on the pyrrolidine ring itself can be accomplished by starting from appropriately functionalized precursors. A general approach involves the synthesis of substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and primary amines, such as anilines or benzylamines. mdpi.comnih.govresearchgate.net This process involves a Lewis acid-catalyzed ring opening of the cyclopropane (B1198618) by the amine, followed by lactamization and subsequent reduction of the lactam to the corresponding substituted pyrrolidine. mdpi.comnih.gov

Another powerful method involves the [3+2] cycloaddition of N-ylides with electron-deficient olefins, which can be used to construct highly functionalized pyrrolidine rings that can then be incorporated into the target scaffold. nih.gov

The cyclopentane ring can also be targeted for substitution. The hydroxyl group can be converted to other functionalities, such as ethers or esters, or it can be used to direct further reactions on the cyclopentane ring. The synthesis of pyrovalerone analogs, which share the 1-substituted-2-(pyrrolidin-1-yl)pentan-1-one core, often begins with Friedel-Crafts acylation or reactions of aryl nitriles to generate ketone precursors, which are subsequently α-brominated and reacted with pyrrolidine. nih.gov A similar strategy could be adapted for cyclopentyl ketones.

The table below summarizes various synthetic strategies for producing substituted derivatives.

Strategy Reaction Type Target Site Example Precursors Resulting Derivative
N-AlkylationReductive Amination / Alkyl Halide SubstitutionPyrrolidine NitrogenAldehydes, Ketones, Alkyl HalidesN-Alkyl-2-(pyrrolidin-2-yl)cyclopentan-1-ol
N-AcylationAcyl Chloride/Anhydride (B1165640) SubstitutionPyrrolidine NitrogenAcyl Chlorides, AnhydridesN-Acyl-2-(pyrrolidin-2-yl)cyclopentan-1-ol
Pyrrolidine Ring SynthesisCyclopropane Ring Opening & LactamizationPyrrolidine RingDonor-Acceptor Cyclopropanes, Primary AminesSubstituted 2-(pyrrolidinone-2-yl)cyclopentane
Pyrrolidine Ring Synthesis[3+2] CycloadditionPyrrolidine RingHeteroaromatic N-Ylides, OlefinsFused Polycyclic Pyrrolidines
Cyclopentane Modificationα-Bromination & AminationCyclopentane RingCyclopentanone (B42830), Bromine, Pyrrolidine2-(Pyrrolidin-1-yl)cyclopentan-1-one

Introduction of Diverse Functional Groups

The introduction of diverse functional groups is key to modulating the physicochemical properties of the lead compound. The synthetic methods described allow for the incorporation of a wide range of functionalities.

For the pyrrolidine nitrogen, functional groups can range from simple alkyl and aryl groups to more complex moieties. For example, the synthesis of diethyl (pyrrolidin-2-yl)phosphonates demonstrates the attachment of phosphonate (B1237965) groups, which act as bioisosteres of α-amino acids. mdpi.com The reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates is a key step in creating these α-aminophosphonates. mdpi.com

On the aromatic substituents of related scaffolds, groups such as halogens (bromo, chloro), methyl, methoxy (B1213986), and nitro groups have been successfully incorporated. nih.govmdpi.com These can be further manipulated; for instance, a bromo-substituted aryl group can undergo Sonogashira or Stille coupling to introduce alkyne or heterocyclic moieties, respectively. nih.gov Demethylation of methoxy groups using reagents like boron tribromide can yield hydroxyl functionalities. nih.gov

The synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes allows for the introduction of various aryl, heteroaryl (e.g., thiophenyl, furanyl, pyridyl), and alkenyl groups at the 5-position of the pyrrolidone ring. mdpi.com The amine component can also be varied, incorporating substituted anilines and benzylamines to introduce further diversity. mdpi.comnih.gov

The table below details examples of functional groups that can be introduced onto the scaffold.

Functional Group Method of Introduction Position Reference
Phenyl, p-TolylCyclopropane ring-opening with anilinePyrrolidine Ring (C5) mdpi.com
Thiophenyl, FuranylCyclopropane ring-opening with anilinePyrrolidine Ring (C5) mdpi.com
PhosphonateReduction of α-iminophosphonatePyrrolidine Ring (C2) mdpi.com
Amide (Phenylcarbamoyl)Imide ring-openingPyrrolidine Ring (C3) mdpi.com
Bromo, Chloro, FluoroUse of substituted anilines/aryl precursorsN-Aryl or C-Aryl nih.govmdpi.com
HydroxylDemethylation of methoxy groupAryl Substituent nih.gov
NitroOxidation of amino groupAryl Substituent nih.gov
Alkyne (Propyne)Sonogashira coupling of bromo-aryl derivativeAryl Substituent nih.gov

Strategies for Scaffold Modification and Expansion

Beyond simple substitution, the core this compound structure can be fundamentally altered to create more complex molecular architectures, including fused and bridged ring systems. These modifications can rigidly constrain the molecule's conformation, which is often beneficial for selective binding to biological targets.

Fused ring systems, where the pyrrolidine and cyclopentane rings share a common bond, can be generated through various cyclization strategies. One approach involves the modification of derivatives to create reactive intermediates that subsequently cyclize. For example, treatment of a synthesized pyrrolidone derivative with polyphosphoric acid (PPA) can induce cyclization to form polycyclic molecules like benz[g]indolizidine. mdpi.comnih.gov

Another powerful method is the intramolecular [3+2] cycloaddition reaction. In this approach, a precursor containing both a dipole and a dipolarophile within the same molecule is synthesized. For instance, heteroaromatic N-ylides generated in situ can react with tethered electron-deficient olefins to construct fused polyheterocyclic compounds. nih.govnih.gov By designing a precursor derived from the this compound scaffold that incorporates these reactive partners, novel fused systems could be accessed.

Ring expansion methodologies also provide a pathway to modified scaffolds. For example, the ring expansion of 2-(α-hydroxyalkyl)azetidines, which proceeds through a bicyclic aziridinium (B1262131) ion intermediate, can yield functionalized pyrrolidines. researchgate.net While this builds the pyrrolidine ring itself, similar strategies involving intramolecular rearrangements could potentially be used to fuse a new ring onto the existing scaffold.

The table below outlines strategies for creating fused ring systems.

Strategy Description Intermediate/Precursor Resulting System
Acid-Catalyzed CyclizationTreatment of a pyrrolidone with PPA to induce intramolecular cyclization.N-Aryl pyrrolidoneBenz[g]indolizidine
Intramolecular [3+2] CycloadditionIn situ generation of an N-ylide that reacts with an intramolecular olefin.Tethered N-ylide and olefinFused Polyheterocycle
Ring-Expansion/RearrangementRearrangement of a smaller ring to form a functionalized pyrrolidine fused to another ring.2-(α-hydroxyalkyl)azetidineSubstituted Pyrrolidine

Bridged ring systems, where the two rings are joined by a bridge of one or more atoms spanning between two non-adjacent bridgehead carbons, represent a significant synthetic challenge. slideshare.net Their rigid, three-dimensional structures are of great interest in medicinal chemistry.

A primary strategy for constructing bridged polycycles is through intramolecular C-H bond insertion by carbenes or nitrenes. beilstein-journals.org A precursor molecule, derived from the this compound scaffold, could be synthesized with a diazo or azide (B81097) functionality. Upon thermal or metal-catalyzed decomposition, the resulting carbene or nitrene could insert into a C-H bond on the adjacent ring, forming a new bridging bond. For example, rhodium catalysts are often used to generate carbenes from diazo compounds, which can then selectively form bridged lactams or other cyclic structures. beilstein-journals.org

Intramolecular cycloaddition reactions are also a cornerstone for synthesizing bridged systems. These are often termed "Type II" cycloadditions. For example, a rhodium-catalyzed Type II [3+2] intramolecular cycloaddition of an N-sulfonyl-1,2,3-triazole with a tethered alkene can generate various bridged bicyclo[m.n.2] ring systems. nih.gov Similarly, Type II [5+2] cycloadditions have been developed to construct bridged bicyclo[m.n.1] systems. researchgate.net Adapting these methodologies to a precursor built upon the this compound skeleton would provide a direct route to novel and complex bridged analogs.

Strategy Description Catalyst/Conditions Resulting System
Intramolecular C-H InsertionA carbene or nitrene generated from a precursor inserts into a C-H bond of the adjacent ring.Rhodium catalysts, HeatBridged Polycycle
Type II [3+2] CycloadditionIntramolecular reaction between a dipole (e.g., from a triazole) and a tethered alkene.Rhodium catalystsBicyclo[m.n.2] System
Type II [5+2] CycloadditionIntramolecular reaction of an oxidopyrylium ylide with a tethered double bond.Heat, BaseBicyclo[m.n.1] System

Structure Activity Relationship Sar Studies

Correlation of Structural Modifications with Biological Activity (in vitro only)

The biological activity of 2-(pyrrolidin-2-yl)cyclopentan-1-ol is intrinsically linked to its three-dimensional structure and the presence of specific functional groups. Modifications to either the pyrrolidine (B122466) or the cyclopentanol (B49286) ring can significantly alter its interaction with biological targets.

Stereochemistry is a critical determinant of the biological activity of chiral molecules like this compound. The spatial arrangement of the pyrrolidine and hydroxyl groups, as well as the stereocenters within the pyrrolidine ring itself, dictates the molecule's ability to bind to its biological target with high affinity and specificity.

For instance, in a series of 3,4-disubstituted pyrrolidine acid analogs developed as PPARα/γ dual agonists, the cis-3R,4S isomer was identified as the preferred stereochemistry for potent activity. nih.gov This highlights that a specific spatial arrangement of substituents on the pyrrolidine ring is essential for optimal interaction with the target protein.

In the context of nature-inspired compounds, such as derivatives of 3-Br-acivicin, only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This stereoselectivity suggests that biological targets, such as enzymes or transporters, can differentiate between stereoisomers, leading to significant differences in potency. nih.gov While not directly studying this compound, these findings underscore the general principle that the absolute configuration of chiral centers in and attached to the pyrrolidine ring is a crucial factor for biological activity.

The relative orientation of the cyclopentanol moiety with respect to the pyrrolidine ring also contributes significantly to the biological profile. The cis or trans relationship between these two rings will result in different three-dimensional shapes, influencing how the molecule fits into a binding pocket.

Table 1: Influence of Stereochemistry on Biological Activity of Pyrrolidine Analogues (Illustrative)

Compound IDStereochemistryBiological TargetIn Vitro Activity (IC₅₀/EC₅₀)Reference
Analog A (cis-3R,4S)PPARα/γPotent Agonist nih.gov
Analog B (trans-3S,4R)PPARα/γWeak Agonist nih.gov
Analog C (5S, αS)P. falciparumActive nih.gov
Analog D (5R, αR)P. falciparumInactive nih.gov
Analog E (5S, αR)P. falciparumInactive nih.gov
Analog F (5R, αS)P. falciparumInactive nih.gov

This table is illustrative and based on data from structurally related pyrrolidine derivatives to demonstrate the principle of stereochemical influence.

The nature and position of substituents on both the pyrrolidine and cyclopentanol rings play a pivotal role in modulating the biological activity of this compound.

Substitutions on the pyrrolidine ring can affect activity through various mechanisms, including altering the molecule's polarity, size, and electronic properties, as well as its ability to form hydrogen bonds. For example, in a series of N-substituted L-prolinamides evaluated for anticancer activity, the nature of the substituent on the amide nitrogen significantly influenced their potency against different cancer cell lines. royalsocietypublishing.org

Specifically, for N-(4'-nitrophenyl)-L-prolinamides, substitutions on the amide nitrogen with groups like 4-chlorobenzyl (compound 4a ) and 3,4,5-trimethoxybenzyl (compound 4u ) resulted in promising broad-spectrum anticancer activity. royalsocietypublishing.org This indicates that the steric bulk and electronic nature of the substituent are key factors.

Table 2: Impact of Substituents on the In Vitro Anticancer Activity of N-Substituted L-Prolinamides

Compound IDAmide Substituent (R)Cell Line% Cell Inhibition (at 100 µM)Reference
4a 4-ChlorobenzylA54995.41 ± 0.67 royalsocietypublishing.org
HCT-11693.33 ± 1.36 royalsocietypublishing.org
4s 3,4-DichlorobenzylA54970.13 ± 3.41 royalsocietypublishing.org
4u 3,4,5-TrimethoxybenzylA54983.36 ± 1.70 royalsocietypublishing.org
HCT-11681.29 ± 2.32 royalsocietypublishing.org
4w 2-PhenylethylSGC790127.27 ± 2.38 royalsocietypublishing.org

Data from N-(4'-nitrophenyl)-L-prolinamides, demonstrating the effect of substituents on a pyrrolidine-containing scaffold.

Similarly, in a study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to a terminal phenyl group revealed that small, lipophilic substituents at the 3-position of the phenyl ring were optimal for potency. rsc.org This suggests that both the position and the physicochemical properties of the substituent are critical for effective interaction with the enzyme's binding site.

Computational SAR Approaches

Computational methods are increasingly used to understand and predict the SAR of novel compounds. nih.gov These approaches, which include molecular modeling and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the interactions between a ligand and its receptor at the molecular level.

For pyrrolidine-containing compounds, computational models can help to visualize the binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for biological activity. For example, in a study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, QSAR analysis revealed that the activity was mainly dependent on specific molecular descriptors related to the compound's structure. nih.gov

Molecular docking simulations can be employed to predict the preferred binding orientation of different stereoisomers and substituted analogs of this compound within a target protein's active site. arxiv.org Such studies can rationalize the observed SAR and guide the design of new derivatives with improved potency and selectivity. For instance, computational analysis can help to understand why a particular stereoisomer is more active by revealing a more favorable binding pose with a lower energy. nih.gov

Mechanistic Basis for Observed Activities (in vitro only)

The in vitro biological activities of this compound and its analogs are a direct consequence of their interactions with specific molecular targets, typically enzymes or receptors. The mechanistic basis for these activities often involves the formation of specific non-covalent interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, between the compound and the amino acid residues in the binding site of the target protein. nih.gov

The amino alcohol moiety is a common pharmacophore in many biologically active compounds and can participate in key hydrogen bonding interactions. nih.govfrontiersin.orgnih.gov The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor and, in its protonated form, as a hydrogen bond donor.

For example, in a series of pyrrolidine amide derivatives that inhibit N-acylethanolamine acid amidase (NAAA), kinetic analysis suggested a competitive and reversible mechanism of inhibition. rsc.org This indicates that the compounds bind to the active site of the enzyme and compete with the natural substrate.

The stereochemistry of the compound plays a crucial role in ensuring the correct orientation of these functional groups for optimal interaction with the target. An incorrect stereoisomer may not be able to form the necessary hydrogen bonds or may experience steric clashes within the binding pocket, leading to a loss of activity. nih.gov

Catalytic Applications of 2 Pyrrolidin 2 Yl Cyclopentan 1 Ol and Its Derivatives

Role as Chiral Organocatalysts

The pyrrolidine (B122466) motif is a cornerstone in the field of organocatalysis, largely due to its ability to activate substrates through the formation of enamine or iminium ion intermediates. nih.gov The development of numerous organocatalysts based on the pyrrolidine scaffold has been a significant focus, aiming to overcome the limitations of early catalysts like natural proline, such as its poor solubility in organic solvents and modest enantioselectivities in some reactions. nih.gov Modifications, particularly at the C2 position of the pyrrolidine ring with groups capable of acting as hydrogen-bond donors, have led to highly efficient and selective catalysts. nih.gov

Enantioselective Transformations Mediated by Pyrrolidine-Based Catalysts

Pyrrolidine-based organocatalysts have proven to be highly effective in a variety of enantioselective transformations. A prominent application is the Michael addition of aldehydes or ketones to nitroolefins. For instance, novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

The design of these catalysts often incorporates a bifunctional approach, where the pyrrolidine nitrogen acts as a nucleophile to form an enamine with a carbonyl compound, and another functional group on the catalyst engages in non-covalent interactions, such as hydrogen bonding, to orient the electrophile for a stereocontrolled reaction. Bifunctional pyrrolidine-based organocatalysts have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of both aldehydes and ketones to nitroolefins, with reported diastereomeric ratios up to 98:2 and enantiomeric excesses up to 99% ee. researchgate.netrsc.org

Furthermore, the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been described, with their successful application in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, yielding excellent results with up to 91% yield and over 99% ee. rsc.orgrsc.org The development of pyrrolidine-based chiral porous polymers (Py-CPP) represents another advancement, serving as effective heterogeneous organocatalysts for asymmetric Michael additions in water, achieving high yields and enantioselectivities (up to 98% and 99%, respectively). rsc.org

A notable example is the use of 5-pyrrolidin-2-yltetrazole, a proline derivative, as an effective organocatalyst for the Michael addition of ketones to nitro-olefins. researchgate.net These examples underscore the versatility of the pyrrolidine scaffold in mediating highly enantioselective carbon-carbon bond-forming reactions.

Application as Chiral Ligands in Metal-Catalyzed Reactions

The structural features of 2-(pyrrolidin-2-yl)cyclopentan-1-ol, specifically the nitrogen atom of the pyrrolidine ring and the hydroxyl group of the cyclopentanol (B49286) moiety, make it an excellent candidate for a bidentate ligand in metal-catalyzed asymmetric reactions. The C2-symmetrical scaffold, which is related to the 2,5-disubstituted pyrrolidines, is a privileged structure for ligands in metal catalysis. nih.gov

Palladium-Catalyzed Asymmetric Transformations

Chiral pyrrolidine-containing ligands have been instrumental in the development of various palladium-catalyzed asymmetric transformations. While specific applications of this compound are not extensively documented, the performance of related ligands highlights its potential. For example, palladium catalysts are used in the synthesis of cyclopropanes through [2+1] annulations of sulfoxonium ylides and norbornenes. rsc.org

In the realm of cross-coupling reactions, palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands like SPhos is effective for Suzuki-Miyaura reactions with low catalyst loading. mdpi.com The design of chiral P,N-ligands has enabled ligand-controlled, palladium-catalyzed asymmetric [4+4] and [2+4] cycloadditions. researchgate.net These examples demonstrate the broad utility of palladium catalysis and the critical role of the chiral ligand in achieving high enantioselectivity.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes bearing chiral ligands are powerful catalysts for asymmetric hydrogenation of unsaturated compounds, producing chiral alcohols of high industrial importance. Although direct use of this compound as a ligand in this context is not widely reported, the success of other chiral ligands provides a strong rationale for its potential application.

For instance, ruthenium complexes with cinchona alkaloid-derived NNP ligands have been employed for the asymmetric hydrogenation of a wide range of aromatic and heteroaromatic ketones, achieving excellent enantioselectivities up to 99.9% ee. rsc.org The proposed mechanism involves the formation of a ruthenium hydride complex in the presence of a base and hydrogen gas. rsc.org Furthermore, photoluminescent ruthenium(II) bipyridyl complexes containing phosphonium (B103445) ylide ligands have been synthesized and their redox properties explored in visible-light photocatalyzed processes. rsc.org These findings suggest that a chiral amino alcohol ligand like this compound could be effective in similar ruthenium-catalyzed transformations.

Catalyst Design Principles Based on Structural Features

The catalytic efficacy of pyrrolidine-based compounds like this compound is rooted in key structural design principles. In organocatalysis, the pyrrolidine ring serves as a scaffold for aminocatalysis, proceeding through enamine or iminium ion intermediates. nih.gov The stereochemical outcome of these reactions is often controlled by the steric environment created by substituents on the pyrrolidine ring. The introduction of bulky groups at the C2 position, for instance, can create a sterically demanding environment that directs the approach of the substrate. beilstein-journals.org

Furthermore, the presence of a hydrogen-bond-donating group, such as the hydroxyl group in this compound, is a critical design element for bifunctional organocatalysts. This group can interact with the substrate, leading to a highly organized transition state and enhanced stereoselectivity. nih.gov The design of novel chiral spiro-pyrrolidine silyl (B83357) ether organocatalysts, for example, has led to excellent enantioselectivity in Michael additions for constructing all-carbon quaternary centers. rsc.org

In the context of metal catalysis, the rigid bicyclic framework of this compound can be advantageous. A rigid ligand backbone often leads to better enantiocontrol by reducing conformational flexibility in the metal complex. The arrangement of the nitrogen and oxygen atoms allows for the formation of a stable chelate ring with a metal center, a crucial feature for an effective chiral ligand. The stereocenters on both the pyrrolidine and cyclopentanol rings would create a well-defined chiral pocket around the metal, influencing the facial selectivity of substrate coordination and subsequent reaction.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of complex nitrogen-containing heterocycles is an area of continuous development, with a strong emphasis on sustainability. Future research should prioritize the development of green and efficient synthetic pathways to 2-(Pyrrolidin-2-yl)cyclopentan-1-ol and its analogs.

Key areas for exploration include:

Biocatalytic Approaches : The use of enzymes in synthesis offers high selectivity and mild reaction conditions. Research into transaminases for the asymmetric synthesis of the chiral pyrrolidine (B122466) core could provide an environmentally benign alternative to methods relying on heavy metals. researchgate.net A biocatalytic strategy could involve the cyclization of an amino ketone precursor, catalyzed by a specific transaminase to yield a single, desired enantiomer of the pyrrolidine ring. researchgate.net

One-Pot Transformations : Combining multiple synthetic steps into a single, continuous process, known as a one-pot reaction, can significantly reduce waste, time, and resource consumption. mdpi.com A potential route could involve a Lewis acid-initiated ring-opening of a donor-acceptor cyclopropane (B1198618) with an appropriate amine, followed by an intramolecular cyclization to form the pyrrolidine ring. mdpi.com

[3+2] Cycloaddition Reactions : Glycine-based [3+2] cycloaddition reactions are powerful tools for constructing pyrrolidine rings with high atom economy. nih.gov This method involves generating an azomethine ylide from glycine (B1666218) or its derivatives, which then reacts with a cyclopentene-based dipolarophile to form the bicyclic core of the target molecule. nih.gov This approach is attractive for its efficiency and minimal byproduct formation. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic Strategy Core Principle Potential Advantages Relevant Precursors
Biocatalysis Use of enzymes (e.g., transaminases) to catalyze key stereoselective steps. High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. researchgate.net ω-chloroketones, amino ketones. researchgate.net
One-Pot Synthesis Combination of multiple reaction steps in a single vessel without isolating intermediates. Increased efficiency, reduced solvent waste, lower operational costs. mdpi.com Donor-acceptor cyclopropanes, primary amines. mdpi.com
[3+2] Cycloaddition Reaction of a 1,3-dipole (azomethine ylide) with a dipolarophile (alkene). High atom economy, convergent synthesis, rapid construction of the pyrrolidine ring. nih.gov Glycine derivatives, cyclopentene (B43876) derivatives. nih.gov

Exploration of Undiscovered Stereoisomers and Their Research Significance

The structure of this compound contains three stereocenters: one at the carbon bearing the hydroxyl group (C1), one at the carbon linking the two rings (C2), and one at the pyrrolidine carbon attached to the cyclopentane (B165970) ring (C2'). This gives rise to a total of 2³ = 8 possible stereoisomers.

The spatial arrangement of the substituents on these chiral centers will profoundly influence the molecule's three-dimensional shape and, consequently, its interaction with biological systems or its performance in catalytic applications. Future research must focus on the synthesis, separation, and characterization of all possible stereoisomers. stackexchange.comchegg.com

Diastereoselective Synthesis : Developing synthetic routes that can selectively produce specific diastereomers (e.g., cis vs. trans orientation of the pyrrolidine and hydroxyl groups on the cyclopentane ring) is a primary challenge.

Enantiomeric Resolution : Once diastereomers are separated, resolving the enantiomeric pairs ((1R, 2R, 2'R) vs. (1S, 2S, 2'S), for example) will be crucial.

Structural Characterization : Advanced analytical techniques, particularly X-ray crystallography, will be essential for the unequivocal determination of the absolute configuration of each stereoisomer. mdpi.com

The research significance lies in the fact that different stereoisomers can exhibit vastly different biological activities or catalytic efficiencies. Studying each isomer in isolation is fundamental to establishing clear structure-activity relationships.

Table 2: Possible Stereoisomers of this compound

Stereoisomer Configuration at C1 Configuration at C2 Configuration at C2' Relationship
1 R R R Enantiomer of 2
2 S S S Enantiomer of 1
3 R R S Enantiomer of 4
4 S S R Enantiomer of 3
5 R S R Enantiomer of 6
6 S R S Enantiomer of 5
7 R S S Enantiomer of 8
8 S R R Enantiomer of 7

Note: Diastereomeric relationships exist between non-enantiomeric pairs (e.g., 1 and 3).

Advanced Computational Modeling for Mechanism and Activity Prediction

Computational chemistry offers powerful tools to predict molecular properties and guide experimental research, thereby saving time and resources. For this compound, computational modeling can provide deep insights into its behavior.

Quantitative Structure-Activity Relationship (QSAR) : By developing 2D and 3D-QSAR models for a series of analogs, researchers can identify the key structural features that correlate with a specific activity. scispace.com This allows for the rational design of more potent or selective compounds.

Molecular Docking : Docking studies can predict the preferred binding orientation of the different stereoisomers within the active site of a hypothetical enzyme or receptor. scispace.com This can help elucidate potential mechanisms of action and explain differences in activity between isomers.

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational flexibility of the molecule and the stability of its complexes with target proteins over time. scispace.com This provides a more dynamic picture of the molecular interactions.

Collision Cross Section (CCS) Prediction : Theoretical calculation of CCS values can aid in the identification of the compound and its metabolites in complex mixtures when using ion mobility-mass spectrometry. uni.lu

Table 3: Application of Computational Techniques

Computational Method Research Objective Predicted Outcome
QSAR Identify structural features essential for activity. A predictive model that correlates molecular descriptors with biological activity. scispace.com
Molecular Docking Predict binding modes and affinities to a target protein. Ranking of ligand poses based on scoring functions; identification of key binding residues. scispace.com
MD Simulations Assess conformational stability and interaction dynamics. Information on the stability of ligand-protein complexes and ligand flexibility. scispace.com
CCS Prediction Aid in analytical identification. A theoretical value (in Ų) to compare with experimental ion mobility data. uni.lu

Design of Next-Generation Analogs for Specific Research Applications

The core scaffold of this compound is ripe for chemical modification to create next-generation analogs for specific research purposes, such as probes for biological systems or novel organocatalysts.

Future design strategies could include:

Ring Substitution : Introducing various functional groups onto the cyclopentane or pyrrolidine rings to modulate properties like solubility, lipophilicity, and target affinity.

Bioisosteric Replacement : Replacing the hydroxyl group with other hydrogen-bond donors/acceptors (e.g., amine, thiol) or replacing the pyrrolidine nitrogen with other atoms. The transformation of an imine to an α-aminophosphonate is an example of creating a bioisoster of an α-amino acid. mdpi.com

Scaffold Hopping : Creating structurally novel compounds that maintain the key pharmacophoric features, such as developing fused bicyclic systems or spirocyclic analogs. scispace.com For example, spirooxindoles fused with a pyrrolidine ring have been investigated as inhibitors of protein-protein interactions. scispace.com

Table 4: Strategies for Analog Design

Modification Strategy Example Modification Potential Research Application
Ring Substitution Addition of aryl or halogen groups to the pyrrolidine or cyclopentane ring. Probing structure-activity relationships; enhancing binding affinity.
Functional Group Interconversion Conversion of the C1-hydroxyl to a ketone or phosphonate (B1237965). mdpi.com Creation of novel catalysts or molecular probes.
Scaffold Alteration Synthesis of spirocyclic or fused-ring systems based on the core structure. scispace.com Development of conformationally constrained analogs with improved selectivity.

Integration with High-Throughput Screening for Academic Discovery (in vitro)

High-throughput screening (HTS) provides a mechanism to rapidly test a large number of compounds for a specific activity in an automated fashion. nih.gov The development of a chemical library based on the this compound scaffold, followed by HTS, could accelerate academic discovery.

The process would involve:

Library Synthesis : The creation of a diverse library of analogs using the synthetic strategies outlined in section 10.4. Combinatorial synthesis can be used to generate large libraries efficiently. nih.gov

Assay Development : Designing robust and miniaturized in vitro assays suitable for an HTS format (e.g., 96-well or 384-well plates). nih.govmdpi.com These could be biochemical assays (testing for enzyme inhibition) or cell-based assays (testing for effects on cell proliferation or signaling pathways).

Screening and Hit Identification : Screening the entire library against the target to identify "hits"—compounds that show significant activity. mdpi.com A typical hit criterion might be >70-80% inhibition at a single concentration. mdpi.commdpi.com

Hit-to-Lead Optimization : Following up on the initial hits with more detailed studies to confirm their activity, determine their potency, and begin the process of optimizing their structure for improved properties.

This approach allows for the unbiased exploration of the chemical space around the core scaffold, potentially uncovering unexpected biological activities or novel research tools. nih.govmdpi.com

Table 5: Hypothetical High-Throughput Screening Campaign

HTS Phase Description Key Metrics/Technology
Library Generation Synthesis of a diverse set of analogs of this compound. Combinatorial chemistry, parallel synthesis.
Primary Screen Automated testing of all library compounds at a single concentration against a target. Robotics, fluorescence/luminescence plate readers. nih.gov
Hit Confirmation Re-testing of initial hits to eliminate false positives. Concentration-response curves to determine potency (e.g., EC₅₀/IC₅₀).
Secondary Assays Testing of confirmed hits in different, often more complex, assays to characterize their mechanism. Orthogonal assays, cell-based models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(pyrrolidin-2-yl)cyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis can involve reductive amination of cyclopentanone with pyrrolidine derivatives, followed by stereoselective reduction. For example, cyclopentanone may react with a pyrrolidine precursor (e.g., pyrrolidin-2-amine) under catalytic hydrogenation or using sodium cyanoborohydride in a methanol/acetic acid mixture to form the imine intermediate, which is then reduced to the amine . Stereochemical control can be achieved via chiral catalysts (e.g., Ru-BINAP complexes) or by using enantiopure starting materials. Characterization of stereoisomers requires chiral HPLC or X-ray crystallography (using SHELX programs for refinement) .

Q. How can researchers optimize purification and characterization of this compound to ensure high purity for biological assays?

  • Methodological Answer :

  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar impurities.
  • Characterization :
  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C9_9H17_{17}NO).
  • X-ray Crystallography : For absolute configuration determination; refine data using SHELXL .
  • Purity : Validate via GC-MS or HPLC with >95% purity thresholds.

Q. What are the key spectroscopic markers to distinguish this compound from its structural analogs?

  • Methodological Answer :

  • IR Spectroscopy : A broad O-H stretch (~3200–3500 cm1^{-1}) and N-H stretches (~3300 cm1^{-1}) confirm alcohol and amine groups.
  • NMR : Cyclopentanol protons resonate at δ 3.5–4.0 ppm (C1-OH), while pyrrolidine protons appear as multiplets between δ 2.5–3.5 ppm.
  • MS : Fragmentation patterns (e.g., loss of H2_2O at m/z 18) differentiate it from ketone analogs like 2-(pyrrolidin-2-yl)cyclopentanone .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and tautomeric equilibria of this compound in aqueous solutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model tautomeric forms (e.g., alcohol vs. keto-enol tautomers). Basis sets like B3LYP/6-311+G(d,p) optimize geometry and calculate Gibbs free energy differences.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate aqueous environments. Results may predict dominant tautomers and protonation states at physiological pH .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Use in vitro assays (e.g., receptor binding or enzyme inhibition) with standardized protocols to compare EC50_{50} values across studies.
  • Metabolic Stability Tests : Incubate compounds with liver microsomes to assess if metabolites (e.g., oxidized ketones) contribute to activity discrepancies .
  • Structural Analog Comparison : Synthesize and test analogs (e.g., 2-(azepan-1-yl)propan-1-ol) to isolate the impact of ring size and substituents .

Q. How can researchers design enantioselective catalytic systems for synthesizing this compound with >90% enantiomeric excess (ee)?

  • Methodological Answer :

  • Chiral Ligands : Employ asymmetric hydrogenation with Ru-(S)-SynPhos or Rh-(R)-BINAP catalysts.
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) in biphasic systems to resolve racemic mixtures.
  • Monitoring : Track ee via chiral GC or HPLC with columns like Chiralpak IA/IB .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.